Prolactin Releasing Peptide (12-31), human
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Overview
Description
Prolactin Releasing Peptide (12-31), human, is a fragment of the prolactin-releasing peptide, which is a member of the RF-amide neuropeptide family. This peptide plays a significant role in the regulation of food intake and energy expenditure. It is known for its high affinity to the G-protein coupled receptor, GPR10, and has been studied for its potential therapeutic applications in various physiological functions, including neuroprotection, cardiovascular regulation, and stress response .
Mechanism of Action
Target of Action
The primary target of Prolactin Releasing Peptide (12-31), human is the G protein-coupled receptor, GPR10 . This receptor is expressed abundantly in various parts of the brain including the reticular thalamic nucleus, periventricular hypothalamus, dorsomedial hypothalamus, nucleus of the solitary tract, area postrema, and also in the anterior pituitary and adrenal medulla .
Mode of Action
this compound binds to its receptor, GPR10, with high affinity . This binding stimulates calcium mobilization in cells, leading to the activation of intracellular signaling pathways .
Biochemical Pathways
Upon binding to the GPR10 receptor, this compound activates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that the peptide is a c-terminally amidated, 31-amino acid peptide derived from a 98-amino acid precursor . The peptide binds to its receptor with high affinity and stimulates cellular responses .
Result of Action
The activation of the GPR10 receptor by this compound leads to the release of prolactin, a hormone that stimulates mammary tissue development and lactation . Additionally, it has been suggested that this compound may play a role in the central feedback control of neuroendocrine and autonomic homeostasis .
Action Environment
The action of this compound is primarily in the brain, where its release is regulated by a number of stimuli, including those coming from the periphery
Biochemical Analysis
Biochemical Properties
Prolactin Releasing Peptide (12-31), human, is a C-terminally amidated peptide derived from a larger precursorThis interaction leads to the activation of intracellular signaling pathways, including the phosphoinositide-3 kinase-protein kinase B/Akt (PI3K-PKB/Akt) and extracellular signal-regulated kinase/cAMP response element-binding protein (ERK-CREB) pathways . These pathways are crucial for the regulation of metabolic processes, cell survival, and growth. Additionally, this compound, has lesser activity towards the neuropeptide FF receptor type 2 (NPFF-R2), indicating its role in modulating various physiological functions .
Cellular Effects
This compound, exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been shown to upregulate the PI3K-PKB/Akt and ERK-CREB signaling pathways, promoting cell survival and growth . This peptide also exhibits anti-apoptotic properties, reducing the degree of apoptosis in stressed neuronal cells . Furthermore, this compound, influences cell signaling pathways involved in food intake regulation and energy balance, making it a potential therapeutic target for obesity and type 2 diabetes mellitus .
Molecular Mechanism
The molecular mechanism of action of this compound, involves its binding to the GPR10 receptor with high affinity . This binding triggers a cascade of intracellular signaling events, including the activation of PI3K-PKB/Akt and ERK-CREB pathways . These pathways lead to the phosphorylation of various downstream targets, ultimately resulting in changes in gene expression and cellular metabolism. Additionally, this compound, has been shown to stimulate the release of prolactin from lactotropic cells, further highlighting its role in endocrine regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, have been observed to change over time. The peptide exhibits stability and retains its biological activity for extended periods under controlled conditions . Degradation of the peptide can occur over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound, can have sustained effects on cellular function, including prolonged activation of signaling pathways and maintenance of cell viability .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At lower doses, the peptide effectively stimulates prolactin release and activates intracellular signaling pathways . At higher doses, there may be threshold effects, where the peptide’s efficacy plateaus or adverse effects are observed. Toxicity studies have indicated that extremely high doses of this compound, can lead to adverse effects, including disruptions in endocrine function and metabolic imbalances .
Metabolic Pathways
This compound, is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, including those involved in energy expenditure and glucose metabolism . The peptide’s activation of the PI3K-PKB/Akt and ERK-CREB pathways influences metabolic flux and metabolite levels, contributing to its role in maintaining metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound, is transported and distributed through specific mechanisms. The peptide binds to transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound, is influenced by its interaction with the GPR10 receptor, which is abundantly expressed in various tissues, including the brain, pituitary, and adrenal glands .
Subcellular Localization
This compound, exhibits specific subcellular localization patterns that are crucial for its activity and function. The peptide is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound, reaches its intended sites of action, where it can effectively interact with its receptors and exert its biological effects .
Preparation Methods
The synthesis of Prolactin Releasing Peptide (12-31), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group of the amino acids during the coupling reactions. The synthesis process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The Fmoc group is removed to expose the amino group.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Chemical Reactions Analysis
Prolactin Releasing Peptide (12-31), human, primarily undergoes peptide bond formation during its synthesis. The common reagents used in these reactions include:
Fmoc-protected amino acids: These are the building blocks of the peptide.
Activating agents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to facilitate the coupling reactions.
Cleavage reagents: Such as TFA (trifluoroacetic acid) to remove the peptide from the resin.
The major product formed from these reactions is the desired peptide sequence, this compound, which can be further purified using techniques like HPLC (High-Performance Liquid Chromatography).
Scientific Research Applications
Prolactin Releasing Peptide (12-31), human, has been extensively studied for its scientific research applications in various fields:
Chemistry: It is used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: It plays a role in the regulation of food intake, energy metabolism, and stress response.
Medicine: It has potential therapeutic applications in neuroprotection, cardiovascular regulation, and the treatment of metabolic disorders.
Industry: It is used in the development of peptide-based drugs and therapeutic agents
Comparison with Similar Compounds
Prolactin Releasing Peptide (12-31), human, is unique due to its specific sequence and high affinity for the GPR10 receptor. Similar compounds include other RF-amide peptides such as:
Neuropeptide FF (NPFF): Involved in pain modulation and cardiovascular regulation.
Kisspeptin: Plays a role in reproductive hormone regulation.
RF-amide-related peptide (RFRP): Involved in stress and reproductive functions
These peptides share the RF-amide motif but differ in their specific sequences and physiological roles, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYRNXJVNKJULS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H158N32O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2272.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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